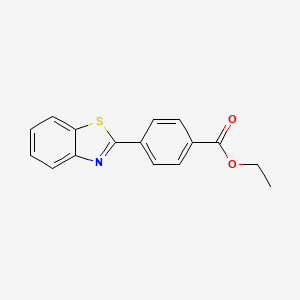
N1,N1-dimethyl-N4-propyl-1,4-Butanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-dimethyl-N4-propyl-1,4-Butanediamine is an organic compound with the molecular formula C9H22N2. It is a derivative of 1,4-butanediamine, where the nitrogen atoms are substituted with methyl and propyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-dimethyl-N4-propyl-1,4-Butanediamine typically involves the reaction of 1,4-butanediamine with methylating and propylating agents. One common method is the reaction of 1,4-butanediamine with methyl iodide and propyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the nitrogen atoms.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N1-dimethyl-N4-propyl-1,4-Butanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the methyl or propyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N1,N1-dimethyl-N4-propyl-1,4-Butanediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1,N1-dimethyl-N4-propyl-1,4-Butanediamine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. The compound can also interact with receptors in the central nervous system, modulating neurotransmitter release and uptake.
Vergleich Mit ähnlichen Verbindungen
N1,N1-dimethyl-1,4-Butanediamine: Similar structure but lacks the propyl group.
N1,N1-diethyl-1,4-Butanediamine: Similar structure but with ethyl groups instead of methyl and propyl groups.
N1,N1-dimethyl-N4-ethyl-1,4-Butanediamine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: N1,N1-dimethyl-N4-propyl-1,4-Butanediamine is unique due to the presence of both methyl and propyl groups on the nitrogen atoms, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties compared to its similar compounds.
Eigenschaften
Molekularformel |
C9H22N2 |
|---|---|
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-propylbutane-1,4-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-7-10-8-5-6-9-11(2)3/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
JYGCQIUYSZRMHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCCCN(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloro-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B8629086.png)




![6-(4-Carboxybutyl)-imidazo[1,5-a]pyridine](/img/structure/B8629124.png)
![6-bromo-4H-spiro[chromene-3,1'-cyclopropan]-4-one](/img/structure/B8629130.png)
amine](/img/structure/B8629141.png)

![1-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B8629146.png)



![N-benzo[1,3]dioxol-5-ylmethyl-isophthalamic acid](/img/structure/B8629183.png)
